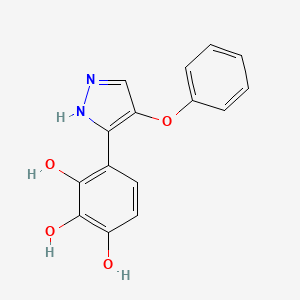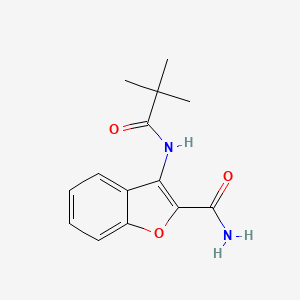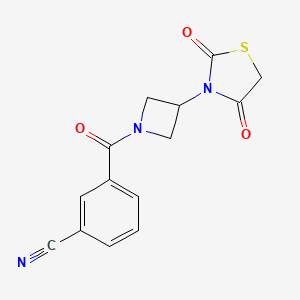
4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It has a molecular formula of C15H12N2O3 .
Molecular Structure Analysis
The structure of this compound has been studied in complex with CYP121, a protein from Mycobacterium tuberculosis . The structure was determined using X-ray diffraction with a resolution of 1.50 Å .Physical And Chemical Properties Analysis
The compound has a molecular formula of C15H12N2O3 and an average mass of 268.267 Da . Further physical and chemical properties are not provided in the search results.Scientific Research Applications
Antimicrobial Properties Research has shown that derivatives similar to 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol have significant antimicrobial activities. A study synthesized a series of compounds from (E)-3-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-ones, which demonstrated considerable antibacterial efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli (Shaikh et al., 2014).
Antioxidant Activity Another study explored the antioxidant potential of compounds structurally related to this compound. The research found that certain synthesized compounds exhibited excellent radical scavenging activity, comparable to that of Ascorbic acid, indicating their potential as effective antioxidants (Lavanya et al., 2014).
Molecular Structure and Properties The molecular structure and properties of compounds akin to this compound have been a subject of investigation. For instance, a study characterized the structure of a related compound using IR, 1H NMR, and mass spectral data, providing insights into its chemical properties and potential applications (Du et al., 2008).
Luminescent Properties Research into the luminescent properties of pyrazole derivatives has revealed that compounds similar to this compound exhibit interesting luminescent behaviors, making them potential candidates for applications in optoelectronic devices (Tang et al., 2014).
Catalytic Applications The catalytic capabilities of complexes containing pyrazolyl and triazolyl donor ligands have been explored, demonstrating their effectiveness in reactions such as the dihydroalkoxylation of alkynes. This suggests potential applications of this compound derivatives in catalysis (Vuong et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, which are crucial for cell shape, intracellular transport, and cell division .
Mode of Action
Related compounds have been shown to bind to the colchicine binding site of tubulin . This interaction can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
Disruption of these pathways can lead to cell cycle arrest and ultimately cell death .
Result of Action
If it acts similarly to related compounds, it may induce cell cycle arrest and apoptosis by disrupting microtubule dynamics .
properties
IUPAC Name |
4-(4-phenoxy-1H-pyrazol-5-yl)benzene-1,2,3-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c18-11-7-6-10(14(19)15(11)20)13-12(8-16-17-13)21-9-4-2-1-3-5-9/h1-8,18-20H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFJVJQXZPFJSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C(=C(C=C3)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2816132.png)


![7-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2816141.png)

![5-methyl-N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2816144.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide](/img/structure/B2816146.png)
![N-Ethyl-N-[2-oxo-2-(4-oxo-8-azaspiro[4.5]decan-8-yl)ethyl]prop-2-enamide](/img/structure/B2816147.png)


![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2816151.png)

![8-[(1-Azavinyl)amino]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-1,3,7-trihydropu rine-2,6-dione](/img/structure/B2816153.png)